molecular formula C17H10Cl2N2S2 B11534798 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11534798
M. Wt: 377.3 g/mol
InChI Key: QWVPGKLFSBNVBT-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile: is a heterocyclic compound with the following chemical structure:

C16H8Cl2N2S\text{C}_{16}\text{H}_8\text{Cl}_2\text{N}_2\text{S} C16​H8​Cl2​N2​S

Thiophene derivatives, like this compound, are essential heterocyclic compounds that contain a five-membered ring with sulfur as the heteroatom. They exhibit diverse properties and applications in various fields.

Preparation Methods

The synthetic routes for this compound involve the following steps:

    Step 1: Start with 2,4-dichlorobenzaldehyde.

    Step 2: React 2,4-dichlorobenzaldehyde with thiophen-2-ylamine to form the intermediate.

    Step 3: Cyclize the intermediate using a suitable cyclization agent (e.g., phosphorus oxychloride) to obtain the desired product.

Industrial production methods may involve modifications of these steps to optimize yield and scalability.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the chlorobenzyl group.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing new materials and ligands.

    Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Medicine: Potential use in drug discovery due to its structural features.

    Industry: As a precursor for functionalized materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are several thiophene derivatives, the uniqueness of 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile lies in its specific substitution pattern and functional groups.

For further exploration, consider related compounds such as:

    Thiophene-2-carbonitrile: .

    4-(4-Chlorophenyl)-5-((2,4-dichlorobenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine: .

Properties

Molecular Formula

C17H10Cl2N2S2

Molecular Weight

377.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H10Cl2N2S2/c18-13-5-3-12(14(19)8-13)10-23-17-11(9-20)4-6-15(21-17)16-2-1-7-22-16/h1-8H,10H2

InChI Key

QWVPGKLFSBNVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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